(2E)-2-[(E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one
CAS No.: 326886-04-8
Cat. No.: VC4919955
Molecular Formula: C12H13N3O2S
Molecular Weight: 263.32
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 326886-04-8 |
|---|---|
| Molecular Formula | C12H13N3O2S |
| Molecular Weight | 263.32 |
| IUPAC Name | (2E)-2-[(E)-1-(4-methoxyphenyl)ethylidenehydrazinylidene]-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C12H13N3O2S/c1-8(9-3-5-10(17-2)6-4-9)14-15-12-13-11(16)7-18-12/h3-6H,7H2,1-2H3,(H,13,15,16)/b14-8+ |
| Standard InChI Key | TYBRMYPGUSLXQJ-RIYZIHGNSA-N |
| SMILES | CC(=NN=C1NC(=O)CS1)C2=CC=C(C=C2)OC |
Introduction
The compound (2E)-2-[(E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one is a complex heterocyclic molecule that incorporates several key structural elements, including a thiazolidinone ring and a hydrazine moiety linked to a methoxyphenyl group. This compound is of interest in medicinal chemistry due to its potential biological activities, which can be attributed to its structural features.
Synthesis Methods
The synthesis of such compounds typically involves condensation reactions between appropriate precursors. For example, thiazolidinones can be synthesized through reactions involving thioglycolic acid or its derivatives with hydrazine derivatives in the presence of suitable catalysts or conditions.
Example Synthesis Route
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Starting Materials: Thioglycolic acid, 1-(4-methoxyphenyl)ethylidene hydrazine.
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Reaction Conditions: The reaction might involve heating the mixture in a solvent like ethanol or acetic acid, possibly with a catalyst.
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Product Formation: The resulting compound would be a thiazolidinone derivative with the specified hydrazine moiety.
Biological Activities
Compounds with similar structures have shown various biological activities, including antimicrobial, antidiabetic, and anti-inflammatory effects. The presence of the hydrazine and thiazolidinone rings can contribute to these properties by facilitating interactions with biological targets.
Potential Activities
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Antimicrobial Activity: Thiazolidinone derivatives are known for their antimicrobial properties, which could be enhanced by the hydrazine linkage.
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Antidiabetic Activity: Some thiazolidinones act as PPAR-γ agonists, which are used in treating diabetes.
Research Findings
While specific research findings on (2E)-2-[(E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one are not readily available, studies on similar compounds provide insights into their potential applications.
Data Table: Biological Activities of Similar Compounds
| Compound Type | Biological Activity | Reference |
|---|---|---|
| Thiazolidinones | Antimicrobial, Antidiabetic | |
| Hydrazine Derivatives | Antimicrobial, Antifungal | |
| Arylidenehydrazine Derivatives | Potential PAINS in Drug Discovery |
Future Directions
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Biological Screening: Testing for antimicrobial and antidiabetic activities.
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Structural Modifications: Exploring modifications to enhance selectivity and reduce potential PAINS behavior.
Given the current lack of specific data on this compound, further studies are required to fully understand its properties and applications.
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